molecular formula C24H26FN3O3 B2960975 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine CAS No. 1775302-69-6

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine

Cat. No. B2960975
CAS RN: 1775302-69-6
M. Wt: 423.488
InChI Key: FWYKNQFMTNFAHZ-UHFFFAOYSA-N
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Description

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.488. The purity is usually 95%.
BenchChem offers high-quality 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine, a part of a broader class of chemically synthesized compounds, has been explored for its potential in scientific research, particularly focusing on its synthesis and application in antimicrobial activities and as a component in novel therapeutic agents. While specific studies directly on this compound are limited, research on closely related compounds provides insight into its potential applications.

  • Antimicrobial Activities : Studies on similar compounds, such as 1,2,4-triazole derivatives, have demonstrated antimicrobial activities against a variety of microorganisms. These compounds, synthesized from various ester ethoxycarbonylhydrazones and primary amines, have shown good or moderate activities, indicating potential antimicrobial applications for related compounds including 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine (Bektaş et al., 2007).

  • Synthesis and Characterization : Another study focused on the synthesis, characterization, and biological evaluation of similar compounds, providing a foundation for understanding the chemical properties and potential biological interactions of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine. These compounds exhibit various degrees of biological activity, including antibacterial and anthelmintic properties, suggesting potential applications in medical research and drug development (Sanjeevarayappa et al., 2015).

  • Analgesic Potential : Research on 3-methyl-4-(N-phenyl amido)piperidines, closely related to the compound , has revealed significant analgesic potency, highlighting the potential for developing new analgesic agents. These compounds offer insights into the structural requirements for analgesic activity and short duration of action, which could be relevant for the development of new therapeutic agents based on the structure of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine (Lalinde et al., 1990).

properties

IUPAC Name

1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-(2-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c1-30-21-5-3-2-4-18(21)8-11-23(29)28-14-12-17(13-15-28)16-22-26-24(27-31-22)19-6-9-20(25)10-7-19/h2-7,9-10,17H,8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYKNQFMTNFAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine

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